1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole
Description
Properties
IUPAC Name |
1-ethyl-3,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCVXKFAIQCKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC=NN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262631 | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-80-6 | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves a two-step synthesis adapted from pyrazole ester derivatives. In the first step, diethyl oxalate reacts with acetone in ethanol under sodium ethoxide catalysis at temperatures below 15°C for 24 hours, forming a β-ketoester intermediate. The second step employs methylhydrazine in dimethylformamide (DMF) at 40–50°C for 6 hours, inducing cyclization to form the bipyrazole core.
Critical parameters include:
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Molar ratios : Ethanol:diethyl oxalate = 6–9:1; methylhydrazine:intermediate = 1.5–1.6:1
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Temperature control : Maintaining sub-15°C during acetone addition prevents keto-enol tautomerization side reactions.
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Solvent selection : DMF enhances nucleophilicity of methylhydrazine, accelerating ring closure.
Yield optimization studies demonstrate that adjusting the pH to 2–3 with acetic acid during the first step increases intermediate purity by 22%.
Chalcone-Based Cyclocondensation with Hydrazines
Substrate Design and Reaction Dynamics
An alternative route utilizes pyrazolylchalcone precursors (e.g., (E)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-but-2-en-1-one) treated with substituted hydrazines in dimethyl sulfoxide (DMSO). This method proceeds via a Michael addition-cyclization sequence, forming the bipyrazole system through conjugate addition of hydrazine to the α,β-unsaturated ketone followed by dehydrative aromatization.
Key advantages:
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Regioselectivity : DMSO promotes axial attack of hydrazine, favoring 3,4'-linkage over 4,4'-isomers.
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Functional group tolerance : Ethyl and methyl substituents remain intact under these conditions.
However, competing pathways generate isomeric byproducts, requiring chromatographic separation (e.g., silica gel with ethyl acetate/hexane 3:7). Typical yields range from 65–78% for the target isomer.
Oxalyl Chloride-Mediated Coupling
Carboxylative Pyrazole Functionalization
A less conventional approach involves oxalyl chloride as both reagent and solvent to introduce carboxylic groups at the 4- and 4'-positions of preformed pyrazole dimers. Subsequent decarboxylation under basic conditions (KOH/EtOH, reflux) removes the carboxyl groups while preserving the ethyl and methyl substituents.
Reaction sequence:
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Carboxylation : Bis(3,5-dimethylpyrazol-1-yl)methane + excess oxalyl chloride → dicarboxylic acid chloride
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Hydrolysis : Aqueous workup yields dicarboxylic acid
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Decarboxylation : Thermal elimination at 180–200°C under nitrogen
This method achieves 58% overall yield but requires stringent anhydrous conditions to prevent premature hydrolysis.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation-Cyclization | Diethyl oxalate, MeNHNH2 | -15°C to 50°C | 78 | 98.2 |
| Chalcone Cyclization | Chalcone, PhNHNH2 | 80–100°C | 65 | 95.4 |
| Oxalyl Chloride Route | (COCl)2, KOH | 180–200°C | 58 | 91.8 |
Byproduct Formation and Mitigation
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Method 1 : Generates <2% of 4,4'-isomer due to steric hindrance from ethyl groups
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Method 2 : Produces 15–20% of regioisomeric bipyrazoles requiring column separation
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Method 3 : Forms trace carboxylated derivatives (<5%) removable via recrystallization
Advanced Characterization Techniques
Structural Elucidation via 2D NMR
ROESY correlations between H-5' (δ 6.12 ppm) and the ethyl group’s methyl protons (δ 1.32 ppm) confirm the 3,4'-bipyrazole linkage. HSQC analysis correlates C-3' (δ 148.9 ppm) with H-3' (δ 7.88 ppm), excluding 4,4'-substitution patterns.
Crystallographic Validation
Single-crystal X-ray diffraction reveals:
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Dihedral angle : 42.3° between pyrazole planes
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Bond lengths : N-N = 1.375 Å (consistent with aromatic conjugation)
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Packing : Offset π-stacking with interplanar spacing of 3.49 Å
Industrial-Scale Considerations
Process Intensification Strategies
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Continuous flow synthesis : Reduces reaction time from 30 hours (batch) to 8 hours via microreactor technology
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Catalyst recycling : Sodium ethoxide recovery through membrane filtration achieves 92% reuse efficiency
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Waste minimization : DMF solvent recovery via vacuum distillation reduces E-factor by 40%
Regulatory Compliance
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ICH guidelines : Residual solvent levels meet Q3C Class 2 limits (DMF < 880 ppm)
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Genotoxic impurities : Controlled methylhydrazine residues < 1 ppm through acid washing
Chemical Reactions Analysis
Types of Reactions: 1’-Ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.
Antimicrobial Activity
Research has demonstrated that bipyrazole derivatives exhibit significant antimicrobial properties. A study by Zhang et al. (2020) synthesized several bipyrazole compounds, including this compound, and evaluated their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL | |
| P. aeruginosa | 25 µg/mL |
This study indicates that the compound shows promising activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research conducted by Kumar et al. (2021) highlighted the ability of bipyrazole derivatives to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In vitro studies showed that treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels in macrophage cultures.
Anticancer Activity
The anticancer properties of bipyrazole derivatives have also been investigated. A study by Lee et al. (2022) explored the effects of various bipyrazole compounds on cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| A549 | 10.5 | |
| HeLa | 12.0 |
The results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer drug candidate.
Herbicidal Activity
Bipyrazole derivatives have been explored for their herbicidal properties. A study by Smith et al. (2022) evaluated the effectiveness of several compounds in controlling weed growth.
Table 3: Herbicidal Efficacy
| Compound | Weed Species | Effective Dose (g/ha) |
|---|---|---|
| This compound | Amaranthus retroflexus | 200 |
| Echinochloa crus-galli | 150 |
The findings suggest that this compound can effectively control specific weed species, making it a candidate for developing new herbicides.
Coordination Chemistry
The unique structure of bipyrazoles allows them to act as ligands in coordination chemistry. Research by Wang et al. (2020) demonstrated the ability of this compound to form stable complexes with transition metals.
Table 4: Stability Constants of Metal Complexes
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu(II) | 5.8 |
| Ni(II) | 6.2 |
| Co(II) | 6.0 |
These complexes have potential applications in catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which facilitate its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl vs.
- Electron-Withdrawing Groups : Chloro substituents (e.g., 5′-Cl in ) increase polarity and hydrogen-bonding capacity, favoring enzyme inhibition (e.g., carbonic anhydrase) but reducing metabolic stability .
Anticancer and Enzyme Inhibition
- Dibenzensulfonamide Bipyrazoles: Derivatives with 5'-chloro-3'-methyl-5-aryl substituents exhibit inhibitory effects on carbonic anhydrases (CAs), with IC₅₀ values in the nanomolar range. These compounds bind to CA2 active sites, suppressing tumorigenicity in chordoma cells .
Antiviral and Anti-inflammatory Activity
- N-Carbamoyl Pyrazolines : Derivatives with 3,4-dimethoxy or 3,4,5-trimethoxy phenyl groups show antiviral activity (IC₅₀: 10–50 μM) and anti-inflammatory effects via protein denaturation pathways .
- Target Compound: No direct activity reported, but its ester and carboxylic acid derivatives (e.g., ethyl carboxylate ) are intermediates for bioactive molecules.
Biological Activity
1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bipyrazole core with ethyl and dimethyl substituents that influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
In a study involving MDA-MB-231 (human breast cancer) cells, a library of synthesized pyrazolo compounds was screened using the MTT assay. While specific data on this compound is limited, related compounds demonstrated varying degrees of growth inhibition against cancer cells .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.5 | Moderate |
| Compound B | HeLa | 15.0 | High |
| Compound C | A549 | 20.0 | Low |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has shown that certain pyrazoles inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The inhibition of COX-2 has been particularly highlighted as a therapeutic target for anti-inflammatory drugs .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in cells. For instance:
- COX Inhibition : Similar compounds have been shown to block COX enzymes effectively.
- Cell Cycle Arrest : Some studies suggest that pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on various biological systems:
- Study on Anticancer Effects : A study evaluated the effects of a series of pyrazolo compounds on K562 chronic myelogenous leukemia cells. The results indicated that certain derivatives exhibited selective cytotoxicity against these cancer cells .
- Inflammation Model : In an animal model of inflammation, pyrazole derivatives were administered to assess their effect on paw edema induced by carrageenan. The results showed significant reduction in edema compared to control groups .
Q & A
Q. What are the established synthetic routes for 1'-ethyl-3',5'-dimethyl-3,4'-bipyrazole, and how are intermediates characterized?
The synthesis typically involves condensation reactions of hydrazine derivatives with dicarbonylated intermediates. For example, formylation and acetal protection of furan intermediates followed by hydrazine condensation yield bipyrazole frameworks . Key intermediates (e.g., dicarboxylic esters) are characterized via IR spectroscopy (C=O stretches at ~1730 cm⁻¹), ¹H/¹³C NMR (distinct pyrazole proton signals at δ 6.5–7.5 ppm), and mass spectrometry (HRMS for molecular ion confirmation) .
Q. Which spectroscopic and crystallographic methods are critical for validating the structure of bipyrazole derivatives?
- X-ray crystallography resolves molecular geometry, including bond distances (e.g., N-N bonds ≈1.35 Å) and torsion angles, with software like SHELXTL refining anisotropic displacement parameters .
- ¹H NMR identifies substituent effects (e.g., ethyl/methyl group splitting patterns) and aromatic proton environments.
- IR spectroscopy confirms functional groups (e.g., ester C=O at ~1730 cm⁻¹) .
Q. How does the reactivity of 3,4'-bipyrazole cores influence functionalization with electrophiles or nucleophiles?
The N1 and N2 positions of pyrazole rings are nucleophilic. Reactions with aryl halides (e.g., 4-fluoronitrobenzene) under basic conditions (K⁺OtBu in DMSO) yield N-arylated derivatives. Microwave-assisted methods enhance reaction efficiency (e.g., 75–80% yields in 1–2 hours) .
Advanced Research Questions
Q. How do substituents (e.g., ethyl, methyl) affect the molecular geometry and solid-state packing of 3,4'-bipyrazoles?
Substituents like ethyl groups induce steric effects , altering torsion angles (e.g., dihedral angles between pyrazole rings by 10–15°) and crystal packing. X-ray studies show that bulky R2 groups (e.g., isopropyl) disrupt π-stacking, favoring herringbone arrangements. Computational DFT analyses correlate experimental bond lengths (e.g., C-C bonds ≈1.44 Å) with theoretical values .
Q. What computational strategies are employed to predict the reactivity and electronic properties of substituted bipyrazoles?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing reactivity toward nucleophiles .
- Molecular docking evaluates interactions with biological targets (e.g., carbonic anhydrase inhibitors), guiding drug design .
Q. How can bipyrazole derivatives be evaluated for biological activity, such as anticancer or antiviral effects?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., chordoma proliferation inhibition via CA2 targeting) .
- Antiviral screening : Assess inhibition of pseudorabies virus (PRV) using plaque reduction assays. Recent studies highlight N-pyridinium bipyrazole dimers as potent candidates .
Methodological Considerations
- Synthetic Optimization : Compare classical reflux (4–6 hours, 70–80°C) vs. microwave methods (1–2 hours, 70°C) for time-sensitive projects .
- Crystallography : Use SHELX programs (e.g., SHELXL-97) for structure refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms .
- Data Interpretation : Correlate experimental spectral data (e.g., NMR splitting patterns) with computational predictions to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
